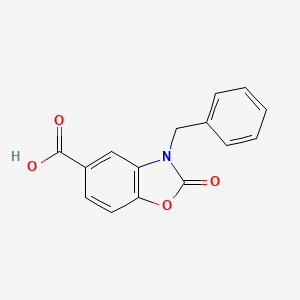

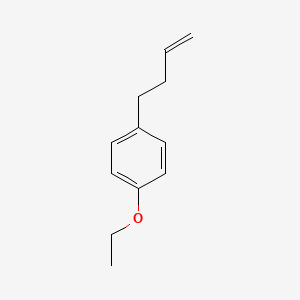

![molecular formula C15H10BrClFN3O2 B1317276 5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid CAS No. 606144-04-1](/img/structure/B1317276.png)

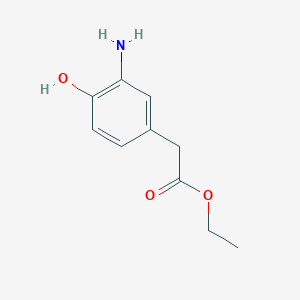

5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid

Vue d'ensemble

Description

The compound “5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid” is a complex organic molecule. It is related to a compound known as Selumetinib, which has a similar structure . Selumetinib is a drug used in cancer treatment .

Molecular Structure Analysis

The molecular formula of a related compound is C16H13BrClFN4O3 . This indicates the presence of carbon ©, hydrogen (H), bromine (Br), chlorine (Cl), fluorine (F), nitrogen (N), and oxygen (O) atoms in the molecule . The exact structure would require more specific information or analysis tools .Applications De Recherche Scientifique

Molecular Synthesis and Pharmacological Screening

The chemical compound has been utilized in the synthesis of various derivatives with potential pharmacological applications. Specifically, its structure has been employed in creating molecules with significant anti-inflammatory and cytotoxic properties. For instance, compounds synthesized using related structures have shown remarkable cytotoxic activity against specific human carcinoma cell lines and have exhibited significant anti-inflammatory effects, rivalling standard drugs like ibuprofen in terms of efficacy. This highlights the compound's relevance in developing therapeutic agents and underscores its potential in medical research and drug development (Thakral et al., 2022).

Antibacterial and Antiinflammatory Activity

The structural motif of the compound has been explored for its antibacterial and anti-inflammatory properties. Derivatives synthesized using similar structures have been screened and found to possess moderate antibacterial and anti-inflammatory activities, indicating the compound's potential utility in combating infections and inflammation-related conditions. These findings suggest the significance of the compound in developing new therapeutic agents aimed at treating various bacterial infections and inflammatory diseases (Binoy et al., 2021).

Antioxidant and Antimicrobial Activities

In addition to its pharmacological potential, derivatives of this compound have been synthesized and evaluated for their antioxidant and antimicrobial activities. The synthesized compounds have shown high activity against pathogens like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. These findings underline the compound's potential in developing new antioxidants and antimicrobial agents, which could be crucial in managing oxidative stress-related disorders and combating various microbial infections (Bassyouni et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

6-(4-bromo-2-chloroanilino)-7-fluoro-3-methylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClFN3O2/c1-21-6-19-14-11(21)5-8(15(22)23)13(12(14)18)20-10-3-2-7(16)4-9(10)17/h2-6,20H,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAPQRFIXGDKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20582176 | |

| Record name | 5-(4-Bromo-2-chloroanilino)-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid | |

CAS RN |

606144-04-1 | |

| Record name | AZ-133266637 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0606144041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Bromo-2-chloroanilino)-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZ-133266637 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D67NVR9LE7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

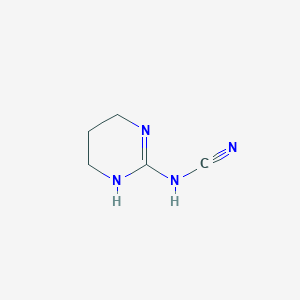

![(R)-3-((6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)thio)-5-ureidoisothiazole-4-carboxamide](/img/structure/B1317199.png)

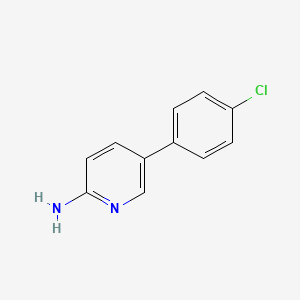

![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1317202.png)

![benzo[d][1,2,3]thiadiazol-5-aMine](/img/structure/B1317220.png)